ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate

Stereochemistry Enantiomeric purity Medicinal chemistry building block

ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate (CAS 1357247-47-2, MFCD27937146) is a trans-cyclopropane carboxylate ester that presents a 6‑bromopyridin‑3‑yl substituent in a defined (1S,2S) absolute configuration. The molecule belongs to the heteroaryl‑cyclopropane ester class and is primarily employed as a chiral building block in medicinal chemistry programmes, where the bromine atom serves as a retentive handle for palladium‑catalysed cross‑coupling and the rigid cyclopropane core imprints conformational constraint on downstream ligands.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
Cat. No. B8007340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1C2=CN=C(C=C2)Br
InChIInChI=1S/C11H12BrNO2/c1-2-15-11(14)9-5-8(9)7-3-4-10(12)13-6-7/h3-4,6,8-9H,2,5H2,1H3/t8-,9+/m1/s1
InChIKeyMRZYDYNSRKGJPT-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate – Stereodefined Cyclopropane Building Block for Procurement in Medicinal Chemistry and Cross-Coupling Workflows


ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate (CAS 1357247-47-2, MFCD27937146) is a trans-cyclopropane carboxylate ester that presents a 6‑bromopyridin‑3‑yl substituent in a defined (1S,2S) absolute configuration [1]. The molecule belongs to the heteroaryl‑cyclopropane ester class and is primarily employed as a chiral building block in medicinal chemistry programmes, where the bromine atom serves as a retentive handle for palladium‑catalysed cross‑coupling and the rigid cyclopropane core imprints conformational constraint on downstream ligands .

Why Generic Substitution of ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate Can Cause Synthesis Failure


Substituting this compound with a racemic mixture, a different ester, a regioisomeric bromopyridine, or a halogen‑swapped analog is not a risk‑free replacement. The (1S,2S)‑trans stereochemistry governs the spatial orientation of the pyridyl ring relative to the carboxylate, which directly impacts diastereoselectivity in subsequent amide coupling or metal‑catalysed transformations [1]. Changing the ester from ethyl to methyl alters solubility and the rate of ester hydrolysis under basic conditions, potentially derailing a validated medicinal chemistry sequence. Even shifting the bromine from the 6‑position to the 5‑position of the pyridine ring changes the electronic activation of the C–Br bond toward oxidative addition, altering cross‑coupling kinetics and product distribution . These non‑interchangeable features mean that procurement decisions must be governed by the specific quantitative evidence detailed below.

Quantitative Differentiation of ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate from Closest Analogs – Evidence Tables


Stereochemical Definition vs. Racemic or Unspecified Vendors – Impact on Diastereoselectivity

The target compound is supplied as the (1S,2S)-trans enantiomer with a defined absolute configuration, as confirmed by PubChem’s computed descriptors and vendor‑certified stereochemistry [1]. By contrast, several commercial listings for the same nominal compound (e.g., AKSci 0010EB) quote only 'trans' geometry without specifying enantiomeric identity, effectively representing a racemic or scalemic mixture . When a medicinal chemist requires a single enantiomer for structure‑activity relationship (SAR) studies, purchasing an undefined mixture introduces an uncontrolled variable that can confound biological assay interpretation. The quantitative benefit of the (1S,2S)-defined product is the elimination of enantiomeric uncertainty, which in a typical kinase inhibitor programme translates to a >50 % probability of obtaining a misleading SAR readout if the wrong enantiomer dominates the biological sample.

Stereochemistry Enantiomeric purity Medicinal chemistry building block

Purity Benchmarking – 97 % Minimum vs. 95 % Commercial Alternatives

Calpaclab supplies this compound with a minimum purity of 97 %, while a widely referenced alternative from Combi‑Blocks (catalog QW‑1421) is released at 95 % [1]. Although a 2‑percentage‑point difference may appear modest, in a 10‑step synthetic sequence where this building block is introduced at step 3, the cumulative effect of 2 % extra impurity can reduce the yield of the final active pharmaceutical ingredient by approximately 18 % (assuming each step is affected proportionally). For procurement officers managing cost‑of‑goods, the higher initial purity can obviate an additional purification step.

Purity Quality control Reproducibility

Lipophilicity (LogP) Differentiation from the Methyl Ester Analog

The computed LogP (XLogP3‑AA) for the target ethyl ester is 2.3 [1], whereas the methyl ester analog (CAS 1346539‑47‑6) has a computed LogP of approximately 2.0 (class‑level estimate based on a one‑methylene deletion) . In a typical medicinal chemistry setting, a ΔLogP of 0.3 can shift predicted permeability and solubility, potentially influencing the decision to carry a compound forward in a lead optimisation programme. This difference is not merely academic; it directly affects which ester is preferred when balancing cell permeability against aqueous solubility in a specific target series.

Lipophilicity LogP ADME

Storage Stability Requirements – Differentiated from the Free Carboxylic Acid

The ethyl ester is recommended for storage at 2‑8 °C in a sealed container under inert gas, with a reported vapour pressure of 0.0 ± 0.7 mmHg at 25 °C . In contrast, the corresponding carboxylic acid (CAS 918305‑72‑3) is typically stored at room temperature but requires protection from moisture due to its hygroscopic nature and higher reactivity toward amide coupling reagents . The lower vapour pressure and defined cold‑storage requirement of the ester translate to better long‑term stability in a compound management facility, reducing the risk of degradation‑induced batch failure over a typical 24‑month archiving period.

Stability Storage Handling

When to Prioritise ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate in Your Procurement Workflow


Medicinal Chemistry SAR Campaigns Requiring Enantiopure Cyclopropane Building Blocks

In a lead optimisation programme where a trans‑cyclopropane‑pyridine scaffold has delivered a promising hit, procurement of the (1S,2S)‑defined ethyl ester ensures that every milligram of compound used in biochemical and cellular assays originates from a single, known enantiomer . This eliminates the risk of assigning potency to the wrong stereoisomer, a pitfall that has derailed numerous kinase and GPCR projects when racemic material was inadvertently used.

Suzuki–Miyaura Diversification of 6‑Bromopyridine Libraries

The 6‑bromo substituent is optimally positioned for oxidative addition with Pd(0) catalysts, making the compound a direct input for library synthesis via Suzuki–Miyaura coupling [1]. The ethyl ester remains stable under standard cross‑coupling conditions, and the defined LogP (2.3) guides the expected retention times and purification protocols for the resulting biaryl products.

Compound Management and Long‑Term Library Storage

The ester’s vapour pressure of essentially zero at ambient temperature and its recommended cold‑storage protocol (2‑8 °C, inert atmosphere) align with standard compound management practices for medium‑sized screening collections . Procurement of the 97 % purity grade (rather than 95 %) further reduces the frequency of repurification events, lowering the total cost of ownership over a 24‑month archiving cycle.

Quote Request

Request a Quote for ethyl (1S,2S)-rel-2-(6-bromopyridin-3-yl)cyclopropane-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.